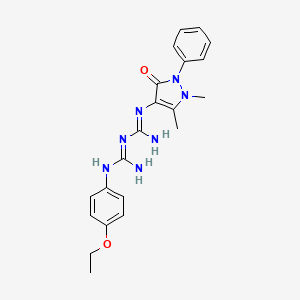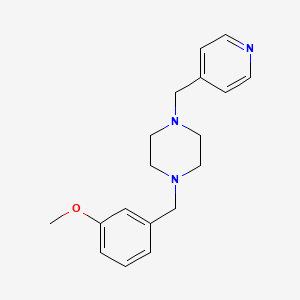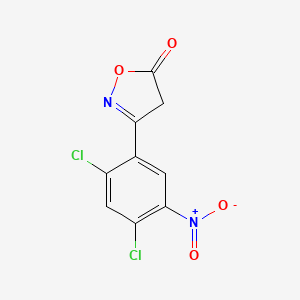![molecular formula C10H12F2N2OS B5874580 N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea, also known as DFM-THU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea exerts its biological effects through various mechanisms of action. In the case of its anti-inflammatory and anti-tumor properties, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In the case of its anti-microbial properties, it has been shown to disrupt the cell wall and membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different organisms. In mammals, it has been shown to have a low toxicity profile and does not cause any significant adverse effects. In plants, it has been shown to inhibit the growth of certain weeds and pests, leading to increased crop yields. In microorganisms, it has been shown to have a broad-spectrum activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea. In the field of medicine, it could be further studied for its potential use as a therapeutic agent for various inflammatory and tumor-related conditions. In agriculture, it could be further studied for its potential use as a pesticide and herbicide, with a focus on its environmental impact and safety profile. In industry, it could be further studied for its potential use as a stabilizer in polymer production, with a focus on its efficiency and cost-effectiveness. Overall, the study of this compound holds great promise for the development of new and innovative solutions in various fields of scientific research.
Synthesis Methods
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea can be synthesized through a multi-step process, which involves the reaction of 2,4-difluoroanisole with thionyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylamine and thiourea. The final product is obtained after purification and characterization through various spectroscopic techniques.
Scientific Research Applications
N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In industry, it has been studied for its potential use as a stabilizer in polymer production.
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2OS/c1-14(2)10(16)13-7-5-3-4-6-8(7)15-9(11)12/h3-6,9H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXTKODNYQCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)


![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)



